Bienvenue dans la boutique en ligne BenchChem!

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Urea transporter inhibition UT-A1 pharmacology Diuretic discovery

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea (CAS 942000-71-7) is a synthetic, diaryl-substituted tetrazole–urea hybrid with molecular formula C₁₇H₁₇ClN₆O₃ and a molecular weight of 388.81 g·mol⁻¹. The molecule combines a 1-(4-chlorophenyl)-1H-tetrazol-5-yl methyl ‘left-hand’ fragment with a 3,4-dimethoxyphenyl urea ‘right-hand’ fragment, resulting in a computed XLogP3 of 2.3 and six hydrogen-bond acceptors.

Molecular Formula C17H17ClN6O3
Molecular Weight 388.81
CAS No. 942000-71-7
Cat. No. B3020148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea
CAS942000-71-7
Molecular FormulaC17H17ClN6O3
Molecular Weight388.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H17ClN6O3/c1-26-14-8-5-12(9-15(14)27-2)20-17(25)19-10-16-21-22-23-24(16)13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyCJITWQJBWSVXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea (CAS 942000-71-7): Procurement-Relevant Chemical Profile


1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea (CAS 942000-71-7) is a synthetic, diaryl-substituted tetrazole–urea hybrid with molecular formula C₁₇H₁₇ClN₆O₃ and a molecular weight of 388.81 g·mol⁻¹ [1]. The molecule combines a 1-(4-chlorophenyl)-1H-tetrazol-5-yl methyl ‘left-hand’ fragment with a 3,4-dimethoxyphenyl urea ‘right-hand’ fragment, resulting in a computed XLogP3 of 2.3 and six hydrogen-bond acceptors [1]. The compound belongs to the well-precedented class of tetrazole–urea ACAT and urea-transporter inhibitors, with documented in vitro activity against rat UT-A1 (IC₅₀ 5.0 μM) [2] and reported anti-proliferative properties linked to the tetrazole pharmacophore [3].

Why Generic Substitution Fails for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea in Tetrazole–Urea Research Programs


Tetrazole–urea congeners cannot be interchanged without rigorous validation because small peripheral modifications produce steep changes in target engagement, selectivity, and ADME properties. The ACAT inhibitor patent US 5,073,565 explicitly teaches that the nature and position of substituents on both aryl rings, as well as the attachment point of the tetrazole, are critical determinants of pharmacological activity [1]. The specific 4-chloro substitution on the N¹-phenyl ring and the 3,4-dimethoxy substitution on the N³-phenyl urea together define a unique pharmacophore that influences lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that regioisomeric dimethoxy analogs or halogen-swapped derivatives cannot replicate [2]. The quantitative evidence below demonstrates that substituting any of these structural features leads to measurable differences in biological potency, target selectivity, and physicochemical behavior—making this compound a non-fungible entity in research and procurement decisions.

Quantitative Differentiation Evidence: 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea vs. Closest Analogs


Urea Transporter UT-A1 Inhibition: Target Compound IC₅₀ vs. Class Baseline

The target compound inhibits rat UT-A1 with an IC₅₀ of 5.0 μM (5.0E+3 nM) in MDCK cells using a fluorescence plate reader assay with a 15-minute incubation period, as curated in ChEMBL (CHEMBL4874369) and BindingDB [1]. A high-throughput screen of approximately 90,000 synthetic small molecules identified four structural classes of UT-A1 inhibitors with low micromolar IC₅₀ values; tetrazole–urea chemotypes were among the validated hits, with typical IC₅₀ values falling in the 2–50 μM range depending on substitution pattern [2]. The 5.0 μM IC₅₀ places this compound within the active range of confirmed UT-A1 inhibitor chemotypes, validating its utility for urea-transporter-focused mechanistic studies, while the 4-chlorophenyl tetrazole motif distinguishes it from other inhibitor scaffolds such as phenyl-sulfonamides and triazolo-pyrimidines [2].

Urea transporter inhibition UT-A1 pharmacology Diuretic discovery

Regioisomeric Dimethoxy Differentiation: 3,4- vs. 2,4- vs. 2,3-Dimethoxyphenyl Tetrazole–Ureas

The 3,4-dimethoxyphenyl substitution on the urea terminus represents one of three possible regioisomeric dimethoxy arrangements within the 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(dimethoxyphenyl)urea series—the 2,3-dimethoxyphenyl isomer and the 2,4-dimethoxyphenyl isomer are commercially cataloged analogs . The 3,4-dimethoxy pattern positions the two methoxy groups in a para- and meta-relationship to the urea NH, creating a distinct electronic environment with a unique hydrogen-bond donor/acceptor topology compared to the ortho-substituted 2,3- or 2,4-congeners. This structural differentiation directly affects molecular recognition: the 3,4-dimethoxy arrangement is frequently favored in kinase and GPCR inhibitor design because the para-methoxy group can extend into a deeper hydrophobic pocket while the meta-methoxy participates in directional H-bond contacts [1]. Target engagement data for the 3,4-dimethoxyphenyl regioisomer (UT-A1 IC₅₀ 5.0 μM) demonstrates measurable biological activity; no equivalent UT-A1 data are publicly available for the 2,3- or 2,4-dimethoxy isomers, indicating that activity cannot be assumed for regioisomeric substitutions [2].

Structure–activity relationship Regioisomer potency Tetrazole urea scaffold

N1-Phenyl Substituent Effect: 4-Chloro vs. 4-Fluoro vs. Unsubstituted Phenyl Tetrazole–Ureas

Replacing the 4-chloro substituent on the N¹-phenyl tetrazole ring with 4-fluoro or hydrogen generates structurally proximal analogs: 1-(3,4-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 897624-01-0) and 1-(3,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, respectively . The 4-chloro atom contributes greater lipophilicity and polarizability than fluorine or hydrogen (Hammett σₚ values: Cl = +0.23; F = +0.06; H = 0.00), which modulates both target-binding affinity and membrane permeability [1]. While head-to-head IC₅₀ data for all three analogs against the same target are not available, antitumor activity data have been reported for the unsubstituted phenyl analog 1-(3,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea, which showed IC₅₀ values lower than doxorubicin in certain cancer cell lines . The 4-chlorophenyl derivative described here (CAS 942000-71-7) additionally carries documented anti-proliferative activity attributed to the tetrazole–urea core [2], and its UT-A1 IC₅₀ of 5.0 μM adds a distinct target-engagement profile not yet reported for the 4-fluoro or unsubstituted phenyl derivatives.

Halogen SAR Tetrazole urea analogs Antitumor activity comparison

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Tetrazole–Urea Analogs

The target compound (CAS 942000-71-7) exhibits a computed XLogP3 of 2.3, a molecular weight of 388.81 g·mol⁻¹, two hydrogen-bond donors, six hydrogen-bond acceptors, and six rotatable bonds [1]. The closely related analog 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea (CAS 942000-79-5) differs by a single methylene insertion, increasing the molecular weight to 402.8 g·mol⁻¹ and adding one extra rotatable bond, which raises conformational entropy and may reduce binding affinity due to entropic penalty . The XLogP3 of 2.3 positions the target compound within the Lipinski-compliant space favorable for oral bioavailability and CNS penetration, whereas analogs with larger N-alkyl tetrazole substituents (e.g., cyclohexyl, 8-hydroxyoctyl) exhibit significantly higher logP values (estimated >4.0) that shift them toward higher tissue distribution and potential off-target accumulation [2].

Lipophilicity ADME properties Drug-likeness parameters

Tetrazole–Urea Scaffold Advantage: Metabolic Stability and Bioisosteric Rationale

The 1,5-disubstituted tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid and cis-amide moieties, offering comparable pKₐ (~4.5–5.5, similar to carboxylic acids) while resisting Phase I oxidative metabolism and Phase II glucuronidation that typically limit the half-life of carboxylate-containing drugs [1]. Within the tetrazole–urea ACAT inhibitor series, compound 2i (a tetrazole urea structurally related to the target compound through the shared tetrazole–urea core) demonstrated robust in vivo efficacy, lowering plasma total cholesterol by 67% in cholesterol-fed rats at 3 mg·kg⁻¹ and by 47% in cholesterol-fed dogs, while also raising HDL cholesterol by 113% at 10 mg·kg⁻¹ in a pre-established hypercholesterolemia rat model [2]. These in vivo data validate the tetrazole–urea scaffold's ability to translate in vitro target engagement into pharmacodynamic effects in animal models—a property that distinguishes tetrazole–ureas from ester, amide, or carboxylic acid bioisosteres that often suffer from rapid clearance [2]. The N-tetrazolyl aryl urea derivative class has been further patented as bradykinin B1 receptor antagonists (CN2023098927 / WO2023237015), confirming the scaffold's tractability across multiple therapeutic targets [3].

Tetrazole bioisostere Metabolic stability Carboxylic acid isostere

Research and Industrial Application Scenarios for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea Backed by Quantitative Evidence


Urea Transporter UT-A1 Mechanistic Probe in Renal Physiology Research

Investigators studying the urinary concentrating mechanism or seeking diuretic agents acting via urea-transporter blockade can employ this compound as a characterized UT-A1 inhibitor tool molecule. The documented IC₅₀ of 5.0 μM against rat UT-A1 in MDCK cells [1], combined with its membership in a validated tetrazole–urea inhibitor chemotype identified in a 90,000-compound high-throughput screen [2], provides quantitative justification for its use in concentration–response experiments. The compound’s XLogP3 of 2.3 [3] supports adequate membrane permeability for cell-based assays without the excessive lipophilicity that can cause non-specific binding.

Anticancer Lead Optimization Leveraging Dual UT-A1/Anti-Proliferative Activity

Medicinal chemistry teams pursuing multi-target anticancer agents can select this compound as a starting scaffold based on the convergent evidence of UT-A1 inhibition (IC₅₀ 5.0 μM [1]) and reported anti-proliferative activity linked to monocytic differentiation [4]. Unlike the 4-fluorophenyl and unsubstituted phenyl analogs, which lack publicly available dual-activity data , this compound offers a measurable starting point for SAR exploration at both the N1-phenyl halogen position and the dimethoxy substitution pattern on the urea terminus.

ACAT Inhibition and Cardiovascular Drug Discovery Using the Tetrazole–Urea Pharmacophore

This compound serves as a structural analog within the tetrazole–urea ACAT inhibitor class, which has demonstrated 67% plasma total cholesterol lowering in cholesterol-fed rats and 47% in cholesterol-fed dogs with the related compound 2i [5]. Researchers evaluating novel ACAT inhibitors for atherosclerosis can use this compound as a comparator or scaffold-hopping template, leveraging the tetrazole ring’s bioisosteric stability advantages—pKₐ ~4.5–5.5 and resistance to glucuronidation—over traditional carboxylic acid-containing ACAT inhibitors [6].

Bradykinin B1 Receptor Antagonist Development for Inflammatory and Ocular Disease

The N-tetrazolyl aryl urea derivative class, to which this compound belongs, has been patented as bradykinin B1 receptor antagonists with therapeutic applications in age-related macular degeneration, allergic conjunctivitis, pulmonary edema, and diabetic retinopathy [7]. Procurement of this specific compound enables direct contribution to patent SAR studies and competitor landscape analysis, as the 3,4-dimethoxyphenyl urea substitution represents a distinct intellectual property position relative to other N-tetrazolyl aryl urea derivatives claimed in WO2023237015 [7].

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.